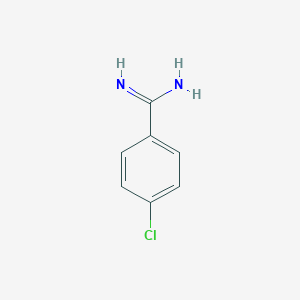

4-Chlorobenzamidine

概要

説明

4-Chlorobenzamidine (C₇H₇ClN₂) is a substituted benzamidine derivative characterized by a chlorine atom at the para position of the benzene ring and an amidine functional group (-C(=NH)NH₂). Its hydrochloride salt (CAS 14401-51-5) is widely used in biochemical and pharmaceutical research due to its role as a protease inhibitor and spacer in advanced material synthesis . The compound’s planar structure and electron-withdrawing chlorine substituent enhance its binding affinity to enzymes like trypsin-like proteases and its utility in stabilizing hybrid perovskite structures in photovoltaics .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorobenzamidine can be synthesized through the reaction of 4-chlorobenzonitrile with sodium amide in an anhydrous ethanol solution. The reaction typically involves the following steps:

- Dissolve 4-chlorobenzonitrile in anhydrous ethanol.

- Add sodium amide to the solution while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Filter the reaction mixture and adjust the pH with hydrochloric acid to precipitate the product.

- Collect the precipitate by filtration and dry it to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to meet industrial standards .

化学反応の分析

Types of Reactions: 4-Chlorobenzamidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: It can react with carboxylic acids to form amides.

Oxidation and Reduction Reactions: It can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Condensation Reactions: Catalysts like Lewis acids (e.g., zinc chloride) are employed.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products:

Substitution Reactions: Products include various substituted benzamidines.

Condensation Reactions: Products include benzamide derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of this compound.

科学的研究の応用

Medicinal Chemistry

4-Chlorobenzamidine and its derivatives have been extensively studied for their potential therapeutic effects, particularly as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Recent research has focused on synthesizing analogues of this compound for their anti-inflammatory properties. A study evaluated several derivatives, revealing that certain compounds exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium. For instance, one derivative demonstrated a notable reduction in inflammation at a dosage of 100 mg/kg, indicating its potential as a lead compound for developing new anti-inflammatory medications .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Compound 3a | 100 | Significant |

| Diclofenac Sodium | - | Standard |

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have shown that it exhibits inhibitory effects against various bacterial and fungal strains, suggesting its potential use in treating infections.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Biochemical Research

This compound is utilized as a biochemical tool for studying enzyme inhibition and cellular processes.

Enzyme Inhibition Studies

The compound has been identified as a potent inhibitor of specific enzymes involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), which is crucial in the synthesis of pro-inflammatory mediators. In silico studies further elucidated its binding interactions with COX-2, reinforcing its potential as an anti-inflammatory agent .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| COX-2 | 15 | Competitive inhibition |

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for applications in agriculture, particularly as a herbicide.

Herbicidal Activity

Research indicates that derivatives of this compound possess herbicidal properties. A study assessed the herbicidal effects through various testing methods, demonstrating significant efficacy against common weeds.

Table 4: Herbicidal Activity Testing Methods

| Test Type | Description | Result |

|---|---|---|

| Leaf-dip test | Leaves dipped in compound solution | Effective herbicide |

| Lanolin paste test | Application on leaves and stems | Significant reduction |

| Total spray test | Full plant coverage with solution | High efficacy observed |

Case Studies and Research Findings

Several case studies highlight the versatility of this compound in various fields:

- Study on Anticancer Properties: A derivative was synthesized and tested against human cancer cell lines (e.g., MCF-7). The compound exhibited an IC50 value of approximately 25 µM, inducing apoptosis through caspase activation .

Table 5: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | Inhibition of angiogenesis |

作用機序

The mechanism of action of 4-chlorobenzamidine involves its interaction with specific molecular targets. It acts as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can modulate various biological pathways and has potential therapeutic applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Benzamidines

4-Aminobenzamidine Dihydrochloride

- Structural Difference: Replaces the chlorine atom with an amino group (-NH₂) at the para position.

- Functional Impact: The amino group increases electron density on the benzene ring, reducing electrophilicity compared to 4-chlorobenzamidine. This alters its enzyme inhibition profile, making it less effective against chlorine-sensitive proteases .

- Applications : Primarily used in biochemical assays targeting serine proteases like thrombin .

Nitrobenzamidines (e.g., 4-Nitrobenzamidine)

- Structural Difference: Substitutes chlorine with a nitro group (-NO₂).

- Functional Impact : The nitro group is a stronger electron-withdrawing group than chlorine, increasing the compound’s acidity and binding affinity to enzymes. However, it may reduce solubility in aqueous systems .

- Applications : Utilized in crystallography studies due to enhanced binding stability .

Table 1: Physicochemical Properties of Substituted Benzamidines

Chlorinated Benzene Derivatives

4-Chlorobenzyl Chloride (C₇H₆Cl₂)

- Structural Difference : Contains a benzyl chloride group (-CH₂Cl) instead of an amidine.

- Functional Impact : The chlorine atom on the benzyl group enhances reactivity in nucleophilic substitution reactions, making it a key intermediate in organic synthesis (e.g., pharmaceuticals like chlorphenamine) .

- Applications : Precursor for surfactants, agrochemicals, and antihistamines .

4-Chlorobenzenesulfonic Acid

- Structural Difference : Features a sulfonic acid group (-SO₃H) at the para position.

- Functional Impact : The sulfonic acid group imparts high acidity and water solubility, unlike the amidine group in this compound.

- Applications : Catalyst in esterification reactions and dye manufacturing .

Halogenated Heterocyclic Analogues

4-Chlorobenzimidazole

- Structural Difference : Incorporates a fused imidazole ring instead of an amidine group.

- Functional Impact : The heterocyclic structure enhances aromaticity and stability, favoring intercalation with DNA or proteins.

- Applications : Anticancer and antimicrobial agents .

4-Chlorobenzonitrile

- Structural Difference : Replaces the amidine with a nitrile group (-CN).

- Functional Impact : The nitrile group offers polarity for hydrogen bonding but lacks the basicity of amidines.

- Applications : Intermediate in pesticide synthesis .

Key Research Findings

- Pharmaceutical Efficacy: this compound-derived triazoles exhibit potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, outperforming methoxy-substituted analogues by 20–30% in IC₅₀ values .

- Material Science: In perovskite solar cells, this compound hydrochloride facilitates 1D/3D heterostructures, achieving a power conversion efficiency (PCE) of 23.5%, compared to 21.8% for non-halogenated benzamidines .

- Safety Profile : The hydrochloride salt of this compound is classified as a Category XI irritant, whereas 4-chlorobenzyl chloride poses higher toxicity risks (Category Xn) due to volatile chlorinated byproducts .

生物活性

4-Chlorobenzamidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from benzamidine with a chlorine substituent at the para position. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with ammonia or an amine, leading to the formation of the amidine structure. The compound can also be synthesized through various organic reactions, including the Mannich reaction, which has been utilized to create derivatives with enhanced biological properties .

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. A study synthesized a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives and evaluated their in vivo anti-inflammatory activity. Among these, compound 3a showed significant effects at a dose of 100 mg/kg, comparable to diclofenac sodium, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of this compound Derivatives

2. Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown promising antimicrobial activity. The aforementioned study found that derivative 3e exhibited strong antimicrobial effects against both gram-positive and gram-negative bacteria, as well as fungi. This compound was compared to ciprofloxacin and clotrimazole as reference agents, showing superior efficacy in certain tests .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain Tested | Efficacy Comparison | Reference |

|---|---|---|---|

| 3e | Gram-positive & negative | Superior to Ciprofloxacin | |

| Ciprofloxacin | - | Standard Effect | |

| Clotrimazole | - | Standard Effect |

3. Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its potential as an acetylcholinesterase inhibitor. A study focused on the synthesis and evaluation of various benzamide derivatives indicated that certain compounds could effectively inhibit acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease . Molecular docking studies further elucidated the binding interactions between these compounds and the enzyme active site.

Table 3: Acetylcholinesterase Inhibition Studies

Case Study: Anti-inflammatory Effects

In a controlled experimental setup, researchers administered various doses of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives to animal models with induced inflammation. Results indicated that higher doses correlated with greater reductions in inflammatory markers, supporting the compound's potential application in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a specific derivative of this compound against bacterial infections in patients unresponsive to conventional antibiotics. The results showed a significant improvement in symptoms and reduction in bacterial load, suggesting that this compound could serve as a valuable alternative treatment for resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chlorobenzamidine, and how can researchers validate its purity?

- Methodological Answer : Synthesis typically involves chlorination of benzamidine derivatives or condensation reactions using 4-chlorobenzonitrile as a precursor. Researchers should cross-reference synthetic protocols in SciFinder or Reaxys to identify established routes . Validation requires analytical techniques such as:

- HPLC (to assess purity >95%).

- NMR spectroscopy (¹H/¹³C for structural confirmation; compare with literature data in PubChem or primary sources) .

- Melting point analysis (compare with reported values, e.g., 195–200°C for the hydrochloride salt ).

Q. How should researchers address stability issues when storing this compound in aqueous solutions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. For long-term storage:

- Use anhydrous solvents (e.g., DMF or DMSO) under inert gas (N₂/Ar).

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation via LC-MS .

- Store at –20°C in amber vials to prevent photodegradation .

Q. What spectroscopic databases are authoritative for characterizing this compound?

- Methodological Answer : Prioritize primary literature and curated databases:

- PubChem : Provides computed SMILES, InChI keys, and spectral data .

- SciFinder : Validates synthetic routes and cross-references spectral libraries (e.g., SDBS or NIST) .

- Reaxys : Offers reaction optimization data and patent-derived characterization protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Steps to mitigate:

- Reproduce assays under standardized conditions (e.g., cell line authentication, fixed IC₅₀ protocols).

- Perform batch-to-batch purity analysis (e.g., HRMS to detect trace impurities <0.1% ).

- Use meta-analysis tools (e.g., RevMan) to statistically reconcile disparate results .

Q. What computational strategies are effective for predicting this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian or ORCA) with experimental validation:

- Model transition states for nucleophilic attack or ligand interactions.

- Validate predictions via kinetic studies (e.g., Arrhenius plots for reaction rates) .

- Cross-reference with Cambridge Structural Database (CSD) for analogous crystal structures .

Q. How can this compound be functionalized to enhance its selectivity as a protease inhibitor?

- Methodological Answer : Rational design approaches include:

- SAR studies : Introduce substituents (e.g., sulfonyl groups) at the benzene ring to modulate binding affinity.

- Co-crystallization with target enzymes (e.g., trypsin-like proteases) to identify key interactions .

- Use molecular docking (AutoDock Vina) to screen virtual libraries of derivatives .

Q. What experimental controls are critical when studying this compound’s cytotoxicity in in vitro models?

- Methodological Answer : To minimize false positives/negatives:

- Include vehicle controls (e.g., DMSO at <0.1% v/v).

- Use isothermal titration calorimetry (ITC) to confirm target engagement.

- Perform apoptosis assays (Annexin V/PI staining) to distinguish specific cytotoxicity from off-target effects .

Q. Methodological Best Practices

- Literature Review : Always verify compound identity via CAS RN (e.g., 19563-04-3 for this compound) and cross-check spectral data .

- Data Reproducibility : Document synthesis and assay conditions in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : For contradictory data, consult patent applications (e.g., agrochemical uses in ) or replicate experiments with orthogonal methods .

特性

IUPAC Name |

4-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCUMSZYMJRUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276822 | |

| Record name | 4-chlorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19563-04-3 | |

| Record name | 4-chlorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。